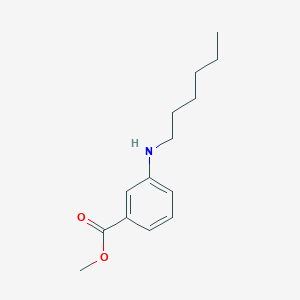

Methyl 3-(hexylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl 3-(hexylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14(16)17-2/h7-9,11,15H,3-6,10H2,1-2H3 |

InChI Key |

VYIJOZUZJTUQMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and most direct information about the types and numbers of protons and carbons in distinct chemical environments.

¹H NMR: The proton NMR spectrum of methyl 3-(hexylamino)benzoate would display characteristic signals for the aromatic protons on the benzoate (B1203000) ring, the protons of the methyl ester group, the N-H proton, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chain. The aromatic protons typically appear as complex multiplets in the downfield region (approx. δ 6.5-7.5 ppm). The methyl ester protons would be a sharp singlet around δ 3.8 ppm. The protons of the hexyl chain would appear in the upfield region (approx. δ 0.9-3.2 ppm), with the methylene group attached to the nitrogen (α-CH₂) being the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. Key signals would include the carbonyl carbon of the ester (approx. δ 167 ppm), the aromatic carbons (approx. δ 110-150 ppm), the methyl ester carbon (approx. δ 52 ppm), and the six distinct carbons of the hexyl chain (approx. δ 14-44 ppm).

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be crucial for confirming the sequence of the hexyl chain by showing correlations between adjacent methylene groups. It would also help delineate the coupling relationships between the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the ¹H signals of the hexyl chain to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the entire molecular puzzle. For example, it would show a correlation from the N-H proton to the aromatic carbon at position 3 (C3), and from the α-CH₂ protons of the hexyl group to the same C3 carbon, confirming the attachment point of the amino group. It would also show correlations from the methyl ester protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can provide insights into the preferred conformation of the molecule, for instance, the spatial relationship between the hexyl chain and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The values below are representative.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H2 | ~7.3 | ~118 |

| Aromatic-H4 | ~6.8 | ~117 |

| Aromatic-H5 | ~7.2 (t) | ~129 |

| Aromatic-H6 | ~7.0 | ~113 |

| NH | ~4.5 (broad) | - |

| Ester -OCH₃ | ~3.8 (s) | ~52 |

| Ester C=O | - | ~167 |

| Hexyl α-CH₂ | ~3.1 (t) | ~44 |

| Hexyl β-CH₂ | ~1.6 (quint) | ~32 |

| Hexyl γ-CH₂ | ~1.4 (m) | ~27 |

| Hexyl δ-CH₂ | ~1.3 (m) | ~29 |

| Hexyl ε-CH₂ | ~1.3 (m) | ~23 |

| Hexyl ζ-CH₃ | ~0.9 (t) | ~14 |

Isotopic Labeling for Complex Spectral Assignment

In cases where NMR spectra are particularly crowded or assignments are ambiguous, isotopic labeling can be a powerful tool. By selectively replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), specific signals in the NMR spectrum can be identified or enhanced. For this compound, ¹⁵N labeling would be particularly useful. Replacing the natural abundance ¹⁴N with ¹⁵N would allow for the direct observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, definitively confirming the location of the nitrogen atom and its connectivity to the hexyl group and the aromatic ring through HMBC-type experiments. Similarly, selective ¹³C labeling at a specific position, such as the carbonyl carbon or a carbon in the hexyl chain, could help resolve overlapping signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

Ionization Techniques and Fragmentation Patterns (e.g., ESI-MS, GC-MS)

The choice of ionization technique depends on the analyte's properties.

Electrospray Ionization (ESI): As this compound contains a basic nitrogen atom, it is readily protonated. ESI is a soft ionization technique ideal for this compound, as it would typically generate the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion would allow for the calculation of the exact molecular formula (C₁₄H₂₁NO₂).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound has sufficient volatility to be analyzed by GC-MS, which often employs Electron Ionization (EI). EI is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Fragmentation Pattern: Under EI conditions, the molecular ion (M⁺˙) would be observed. Key fragmentation pathways would include:

Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond from the ester would result in a [M - 31]⁺ ion.

Loss of the ester group: McLafferty rearrangement or cleavage could lead to the loss of the entire methoxycarbonyl group.

Alpha-cleavage: The bond between the α- and β-carbons of the hexyl group is prone to cleavage, leading to a resonance-stabilized ion.

Benzylic cleavage: Cleavage of the C-N bond can occur, separating the hexylamino portion from the methyl benzoate portion.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Description | Proposed Formula | Predicted m/z (Monoisotopic) |

| [M+H]⁺ (ESI) | [C₁₄H₂₂NO₂]⁺ | 236.1645 |

| M⁺˙ (EI) | [C₁₄H₂₁NO₂]⁺˙ | 235.1567 |

| [M - OCH₃]⁺ | [C₁₃H₁₈NO]⁺ | 204.1383 |

| [M - C₅H₁₁]⁺ (α-cleavage) | [C₉H₁₀NO₂]⁺ | 164.0655 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a fingerprint of the molecule's structure.

Key vibrational modes for this compound include:

N-H Stretch: A moderate to sharp absorption band around 3350-3450 cm⁻¹ is characteristic of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl and methyl groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretch of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine will appear in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations and non-polar bonds, such as the aromatic ring C=C stretches.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Hexyl, Methyl Groups | 2850 - 2960 |

| C=O Stretch | Ester | 1700 - 1725 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C-O Stretch | Ester | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated system of the benzene ring and the ester group, along with the auxochromic amino group, dictates the UV-Vis absorption profile of this compound.

The spectrum is expected to show absorptions characteristic of a substituted benzene ring. These arise from π → π* transitions within the aromatic system. The presence of the amino group (an electron-donating group) and the methyl ester group (an electron-withdrawing group) can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. An n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as a lower-intensity band at a longer wavelength.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Molecules with extended π-systems and some degree of structural rigidity often fluoresce. Depending on the specific electronic structure and environmental factors (like solvent polarity), this compound may exhibit fluorescence, with the emission spectrum typically being a mirror image of the longest-wavelength absorption band.

Table 4: Expected Electronic Transitions and UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) |

| π → π | Substituted Benzene Ring | 240 - 280 |

| π → π | Conjugated System | 290 - 340 |

| n → π* | C=O, N-H | > 320 (low intensity) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Unit Cell Parameters and Crystal Packing Analysis

Detailed crystallographic data for a related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, shows it crystallizes in a system where molecules are assembled into inversion dimers. researchgate.net However, specific unit cell dimensions and the crystal system for this compound are not publicly available in the searched resources. The packing of molecules in a crystal is influenced by a variety of intermolecular forces that seek to achieve the most stable, lowest energy configuration. rsc.org The steric bulk of the hexyl group and the electronic properties of the benzoate moiety in this compound would be significant factors in its crystal packing.

Interactive Table: Crystallographic Data for Related Benzoate Compounds

While specific data for this compound is unavailable, the table below presents data for analogous compounds to provide context.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate Anion | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 900.07(5) |

Intermolecular Interactions and Hydrogen Bonding Networks

The stability of a crystal structure is heavily reliant on a network of intermolecular interactions. scirp.org These non-covalent forces, although weaker than covalent bonds, collectively dictate the molecular assembly in the solid state. For this compound, the key interactions would involve hydrogen bonds, van der Waals forces, and potentially π-π stacking.

The secondary amine (N-H) group in the molecule is a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself can act as hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds are a dominant feature in the crystal structure, linking adjacent molecules. For instance, in the crystal structure of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, molecular pairs are connected via N—H⋯O and C—H⋯O hydrogen bonds, creating inversion dimers. nih.govresearchgate.net These dimers can further associate through similar interactions to form more extended supramolecular architectures. nih.gov

The hexyl chain, being aliphatic, will primarily engage in van der Waals interactions with neighboring molecules. The benzene ring introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align, and C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a nearby aromatic ring. nih.gov The interplay of these various forces—strong hydrogen bonds and weaker, more diffuse van der Waals and π-interactions—would define the intricate three-dimensional network of the this compound crystal. mdpi.com

Interactive Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O (ester) | Formation of dimers or chains, primary stabilization |

| Hydrogen Bond | N-H | N (amine) | Less common, but possible intermolecular linkage |

| C-H···O Interaction | C-H (aromatic/aliphatic) | C=O (ester) | Secondary stabilization, contributes to packing efficiency |

| π-π Stacking | Benzene Ring | Benzene Ring | Stacking of aromatic cores, contributes to cohesion |

| C-H···π Interaction | C-H (aliphatic/aromatic) | Benzene Ring | Further stabilization of the crystal lattice |

| Van der Waals Forces | Hexyl chain, Methyl group | Adjacent molecules | Overall packing and space-filling |

Chemical Reactivity and Functionalization Strategies

Transformations of the Ester Moiety

The ester group is a key site for modification, allowing for the introduction of various functionalities through hydrolysis, saponification, and amidation reactions.

Ester Hydrolysis and Saponification

The ester linkage in Methyl 3-(hexylamino)benzoate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 3-(hexylamino)benzoic acid and methanol (B129727). This reaction is reversible and the equilibrium can be shifted towards the products by using a large volume of water. libretexts.orgblogspot.com

Base-Catalyzed Hydrolysis (Saponification): When treated with a base such as sodium hydroxide (B78521) or potassium hydroxide, the ester is hydrolyzed to form the corresponding carboxylate salt, sodium or potassium 3-(hexylamino)benzoate, and methanol. libretexts.orgarkat-usa.org This reaction, known as saponification, is irreversible and proceeds to completion. libretexts.org The use of non-aqueous conditions, such as methanolic sodium hydroxide in dichloromethane, can facilitate the hydrolysis of sterically hindered esters at room temperature. arkat-usa.org

Table 1: Hydrolysis and Saponification Reactions of this compound

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄) | 3-(Hexylamino)benzoic acid, Methanol | Heating with excess water |

| Saponification | NaOH or KOH | Sodium or Potassium 3-(hexylamino)benzoate, Methanol | Typically heated in aqueous or alcoholic solution |

Amidation and Transamidation Reactions

The ester group can be converted into an amide through reaction with an amine, a process known as amidation. This transformation is crucial for the synthesis of a wide array of compounds with diverse biological and material properties.

Direct amidation of unactivated esters like this compound with amines can be challenging. However, various methods have been developed to facilitate this reaction. One approach involves the use of a heterogeneous catalyst, such as niobium pentoxide (Nb₂O₅), which has shown high activity in the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net Another effective method is the cesium carbonate (Cs₂CO₃) promoted direct amidation of unactivated esters with amino alcohols, which proceeds under mild, transition-metal-free conditions. nih.govacs.org This method has been shown to be compatible with a range of primary alkyl and benzyl (B1604629) esters. nih.govacs.org

Transamidation, the reaction of an existing amide with an amine to form a new amide, can also be catalyzed by niobium pentoxide. researchgate.net

Table 2: Amidation Reactions of Methyl Benzoate Derivatives

| Catalyst/Promoter | Amine | Conditions | Key Findings |

| Niobium Pentoxide (Nb₂O₅) | Various amines | Solvent-free | High yields and catalyst is reusable. researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Amino alcohols | Mild, room temperature | Good compatibility with primary alkyl esters. nih.govacs.org |

Reactions at the Hexylamino Group

The secondary amine of the hexylamino group offers another site for functionalization through reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the hexylamino group can be further alkylated. googleapis.com Reductive alkylation is a common method for the N-alkylation of α-amino methyl esters, using a reducing agent like sodium borohydride (B1222165) in the presence of an aldehyde. chimia.ch This method has been successfully used for the synthesis of a variety of N-alkylated α-amino methyl esters in parallel and automated fashion. chimia.ch

N-Acylation: The hexylamino group can react with acylating agents such as acid chlorides or anhydrides to form N-acylated products. The regioselectivity of acylation (N- vs. C-acylation) can be influenced by the choice of acylating agent and the presence of an organic base. The N-acylation of α-amino acids with phenyl benzoate esters has been studied, showing that the reaction rate is influenced by substituents on the phenyl benzoate. researchgate.net

Table 3: N-Alkylation and N-Acylation of Amine Derivatives

| Reaction | Reagents | Product Type | Key Findings |

| Reductive Alkylation | Aldehyde, NaBH₄ | N-Alkylated amine | Tolerates a wide range of functional groups. chimia.ch |

| N-Acylation | Acid Chloride/Anhydride, Base | N-Acylated amine (Amide) | Site selectivity depends on reagents and conditions. |

Derivatization for Amine Functionalization

The hexylamino group can be derivatized to introduce a variety of other functional groups. For instance, Williamson etherification has been used to synthesize ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, demonstrating the versatility of the amino group in forming more complex molecules. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The hexylamino group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. aiinmr.comrsc.org In electrophilic aromatic substitution reactions, such as nitration, the position of the incoming electrophile will be determined by the combined electronic effects of these two groups. For methyl benzoate, nitration with a mixture of nitric and sulfuric acid yields methyl 3-nitrobenzoate as the major product. aiinmr.comgrabmyessay.com The electron-withdrawing ester group deactivates the ring towards electrophilic attack and directs the incoming nitro group to the meta position. aiinmr.comrsc.org The presence of the activating hexylamino group at the 3-position would be expected to direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The outcome of an electrophilic substitution on this compound would therefore be a mixture of products, with the exact ratio depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on aryl halides is facilitated by the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org While the benzoate ring of this compound itself is not highly activated towards SNAr, derivatives with additional electron-withdrawing groups could undergo such reactions. For example, the reaction of 4-fluorobenzonitrile (B33359) with n-hexylamine proceeds via a Meisenheimer intermediate to yield 4-(hexylamino)benzonitrile.

Table 4: Aromatic Substitution Reactions on Benzoate Derivatives

| Reaction Type | Reagents | Directing Effect of Substituents | Typical Product for Methyl Benzoate |

| Electrophilic Nitration | HNO₃, H₂SO₄ | -COOCH₃: meta-directing, deactivating aiinmr.comrsc.org | Methyl 3-nitrobenzoate aiinmr.comgrabmyessay.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine) | Requires strong electron-withdrawing groups ortho/para to leaving group pressbooks.publibretexts.org | Not typical for this compound without further activation |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Decarboxylative Cross-Coupling, Reductive Heck-type)

The functionalization of aromatic rings through the formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. For a scaffold like this compound, cross-coupling reactions offer powerful methods for structural elaboration. Among these, decarboxylative cross-coupling and reductive Heck-type reactions represent advanced strategies that provide alternatives to traditional methods requiring pre-formed organometallic reagents. wikipedia.orgrsc.org

Decarboxylative cross-coupling reactions utilize carboxylic acids, which are often inexpensive and readily available, as coupling partners with organic halides. wikipedia.org This process involves the extrusion of carbon dioxide (CO2) to forge a new C-C bond, offering a significant advantage in terms of atom economy and the use of less sensitive reagents compared to many organometallics. wikipedia.org The reaction generally requires a metal catalyst, a base, and an oxidant. wikipedia.org The development of this field has seen the use of various catalytic systems, including monometallic copper or palladium systems, as well as bimetallic palladium-copper and palladium-silver systems, to facilitate the coupling of aromatic carboxylic acids with aryl halides and triflates. wikipedia.org

Reductive Heck-type reactions are a variation of the Mizoroki-Heck reaction, a palladium-catalyzed method for coupling alkenes with aryl or vinyl halides. iitk.ac.in In a reductive Heck process, the typical β-hydride elimination step is suppressed and intercepted by a hydride source. nih.gov This strategy enables the formation of C-C bonds and the creation of stereocenters remote from existing functional groups, as demonstrated in the enantioselective reductive-Heck hydroarylation of alkenes. nih.gov

While these powerful C-C bond-forming methodologies are well-established, specific examples detailing the use of this compound as a substrate in decarboxylative C-C cross-coupling or reductive Heck-type reactions are not prominently featured in the surveyed literature. However, a related decarboxylative C-N coupling highlights the potential for such strategies on this molecular framework. In one study, the analogous compound, Ethyl 3-(hexylamino)benzoate, was synthesized via a tandem photoredox and copper-catalyzed decarboxylative C(sp3)-N coupling of an aniline (B41778) with an N-hydroxyphthalimide (NHPI) ester. epfl.ch This demonstrates the viability of using the aminobenzoate scaffold in modern coupling reactions, even though the example leads to a carbon-nitrogen bond.

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product | Yield | Reference |

| Decarboxylative C-N Coupling | Aniline & NHPI Ester of Heptanoic Acid | Organic Photocatalyst, Copper Catalyst | Ethyl 3-(hexylamino)benzoate | 47% | epfl.ch |

Table 1: Example of a decarboxylative coupling reaction to synthesize an analogue of this compound. epfl.ch

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanisms of reaction pathways is crucial for optimizing reaction conditions and expanding substrate scope. For the cross-coupling reactions discussed, several mechanistic pathways have been proposed based on experimental and computational studies.

The mechanism of decarboxylative cross-coupling often involves complex catalytic cycles. For instance, a bimetallic Pd-Cu catalyzed reaction for biaryl synthesis is proposed to proceed through two interconnected cycles. wikipedia.org In this model, the copper catalyst facilitates the decarboxylation of the benzoic acid to form an aryl-copper intermediate. Simultaneously, the palladium catalyst undergoes oxidative addition with an aryl halide. A subsequent transmetalation step from copper to palladium, followed by reductive elimination, generates the biaryl product and regenerates the active catalysts. wikipedia.org

For reductive Heck-type reactions, a proposed mechanism can also involve dual catalytic cycles. In an enantioselective hydroarylation, one cycle involves the palladium catalyst, which performs oxidative addition on the aryl halide. nih.gov The second cycle involves a chiral amine that forms a transient imine with an aldehyde substrate, acting as a directing group. nih.gov This imine coordinates to the palladium complex, facilitating a stereocontrolled migratory insertion. The resulting alkylpalladium(II) intermediate is then intercepted by a hydride source, which, after reductive elimination, yields the product and regenerates the Pd(0) catalyst. nih.gov

Another mechanistic proposal for a related transformation, the direct amidation of amino acid methyl esters, suggests that a cesium carbonate promoter acts as a mild Lewis acid. nih.gov It is proposed that the cesium ion coordinates with oxygen-containing groups in both the ester and the amino alcohol nucleophile, bringing them into proximity and facilitating the acyl transfer. nih.govacs.org

| System Studied | Reaction | Proposed Mechanism/Kinetic Model | Key Findings | Reference |

| Methyl Benzoate & Ammonia (B1221849) | Amidation | Eley-Rideal Mechanism | Reaction rate plateaus with increasing substrate concentration; significant product inhibition observed. Reaction occurs on a small number of active catalyst sites. | researchgate.net |

| Aryl Halide & Carboxylic Acid | Decarboxylative Cross-Coupling | Dual Pd/Cu Catalytic Cycle | Copper mediates decarboxylation to form an aryl-copper species, which then transmetalates to a palladium center for reductive elimination. | wikipedia.org |

| Alkenyl Aldehyde & Aryl Iodide | Reductive Heck Hydroarylation | Dual Pd/Amine Catalytic Cycle | A chiral amine forms a transient directing group, enabling stereocontrolled migratory insertion into the Pd-Aryl bond. | nih.gov |

| Amino Acid Methyl Ester & Amino Alcohol | Amidation | Cesium Ion Coordination | The Cs+ ion is proposed to act as a Lewis acid, coordinating the reactants to enable a proximity-driven acyl transfer. | nih.govacs.org |

Table 2: Overview of mechanistic and kinetic models for reactions involving the methyl benzoate scaffold and related cross-coupling processes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like Methyl 3-(hexylamino)benzoate at the atomic level. nih.govresearchgate.netdergipark.org.tr DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311+G(d,p)) to provide a balance between accuracy and computational cost. nih.govepstem.net

A crucial first step in the computational analysis of this compound would be geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this, with its hexyl chain and rotatable bonds around the ester and amino groups, a thorough conformational analysis is necessary. researchgate.netmdpi.com

This analysis would involve exploring the potential energy surface to identify various stable conformers (rotational isomers) and the energy barriers between them. For instance, studies on methyl 3-nitrobenzoate have shown the existence of different stable conformers based on the rotation around the C(aromatic)–C(carbonyl) bond. researchgate.net A similar analysis for this compound would consider the orientation of the hexyl group relative to the benzene (B151609) ring and the conformation of the ester group. The relative populations of these conformers at a given temperature can then be estimated from their calculated Gibbs free energies.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Anti | 180.0 | 0.00 | 65 |

| Gauche | 60.0 | 0.50 | 30 |

| Eclipsed | 0.0 | 5.00 | 5 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Once the optimized geometry is obtained, a variety of electronic structure properties can be calculated to understand the molecule's reactivity and behavior.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atom of the amino group is expected to have a negative partial charge, making it a nucleophilic center, while the carbonyl carbon of the ester group would be electrophilic.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Reactivity Indices: Conceptual DFT provides a range of reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. researchgate.net These indices offer a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Electronegativity (χ) | 3.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 1.87 eV |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra. epstem.netnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental IR and Raman spectra, aiding in the assignment of vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netresearchgate.net

Electronic Structure Properties (e.g., Charge Distribution, Molecular Orbitals, Reactivity Indices)

Reaction Mechanism Studies via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of this compound.

To study the formation of this compound, likely through the N-alkylation of methyl 3-aminobenzoate (B8586502) with a hexyl halide or the aminolysis of a methyl benzoate (B1203000) derivative, computational chemists would locate the transition state (TS) structures for the proposed reaction pathways. nih.gov The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. The activation energy barrier, calculated as the energy difference between the transition state and the reactants, is a critical factor in determining the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence both the thermodynamics and kinetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation to model specific interactions, such as hydrogen bonding, with the solute molecule. This can be particularly important for reactions where specific solvent-solute interactions play a key role in the reaction mechanism.

By calculating the reaction energetics in different solvents, it is possible to predict how the reaction rate and equilibrium position will change with the solvent environment.

Advanced Chemical Applications and Engineered Materials

Polymeric and Supramolecular Materials Integration

The integration of Methyl 3-(hexylamino)benzoate into larger molecular assemblies, such as polymers and supramolecular structures, is an area of exploratory research. The presence of both an amine and an ester group allows it to be considered as a building block for various macromolecular architectures.

While direct reports on the use of this compound as a primary monomer in large-scale polymer synthesis are not prevalent in the reviewed literature, its structural motifs are found in related polymeric systems. For instance, the synthesis of copolybenzamides has been achieved through the chain-growth condensation polymerization of structurally similar monomers like methyl 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino)benzoate. These processes yield well-defined copolybenzamides with controlled molecular weights and narrow molecular weight distributions. The general approach to polyamide synthesis often involves the polymerization of monomers containing both amine and carboxylic acid (or ester) functionalities, making aminobenzoate derivatives like this compound potential candidates for such reactions.

The synthesis of polyamides can be influenced by various factors, including the type of monomer, catalyst, and polymerization conditions. The table below illustrates examples of related polyamide syntheses, highlighting the conditions and resulting polymer characteristics, which could be hypothetically extrapolated to the use of this compound.

| Monomer System | Polymerization Type | Key Characteristics of Resulting Polymer | Reference |

| 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino)benzoate co-monomers | Chain-growth condensation polymerization | Well-defined molecular weights, narrow M_w/M_n | |

| Acrylamide | Hydrogen transfer polymerization | Nearly pure polyamide 3 | |

| Designer Lactam Monomers | Ring-opening polymerization | Polyamides with increased functionality |

In the realm of dendrimers, which are highly branched, globular macromolecules, the iterative synthesis often involves the use of monomers with multiple reactive sites. While specific examples utilizing this compound were not identified, its amine functionality could, in principle, be modified to create a branching point suitable for dendrimer construction. The synthesis of dendrimers is a precise, stepwise process, and the choice of monomer is critical to achieving the desired size, shape, and surface functionality.

The ability of molecules to self-assemble into ordered supramolecular structures is a key principle in the formation of soft materials like organogels. These materials are viscoelastic systems where a liquid organic phase is immobilized by a network of self-assembled gelator molecules. The formation of this network is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Compounds structurally related to this compound, such as Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, have been investigated as potential organogelators for oil spill remediation. The presence of both amide (or in the case of our subject compound, a secondary amine) and ester functionalities, along with alkyl chains and aromatic rings, provides the necessary intermolecular forces to trap non-polar solvents. The hexylamino group can participate in hydrogen bonding, while the benzoate (B1203000) ring can engage in π-π stacking, both crucial interactions for the formation of the fibrous network characteristic of organogels. Although direct studies on the organogelating properties of this compound are limited, its molecular structure suggests a potential for such applications, likely forming gels in various organic solvents.

Role as Monomers in Polymer Synthesis (e.g., Polyamides, Dendrimers)

Chemical Catalysis and Reaction Medium Modification

In the field of metal catalysis, the design of organic ligands is crucial for tuning the reactivity, selectivity, and efficiency of the metal center. Amino acids and their derivatives are often employed as chiral ligands in asymmetric catalysis. This compound has been identified as a practical ligand in copper-catalyzed reactions. Specifically, it has been used in the copper-catalyzed C–N cross-coupling of amines with aryl iodides. The amine group of the ligand can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic cycle.

The table below summarizes the reported use of this compound as a ligand in a specific catalytic reaction.

| Catalytic Reaction | Metal Catalyst | Ligand | Substrates | Key Finding | Reference |

| C–N Cross-Coupling | Copper(I) | This compound | Aryl iodides and amines | The ligand facilitates the coupling reaction, demonstrating its utility in catalysis. |

While the use of this compound itself in organocatalysis has not been extensively reported, the presence of the secondary amine functionality suggests potential for such applications, for example, in enamine or iminium ion catalysis.

There is limited information available regarding the use of this compound as a specialized solvent or reaction promoter. While the related compound, methyl benzoate, finds some use as a solvent, the additional functional groups in this compound would alter its physical properties, such as boiling point and polarity, and its chemical compatibility. In certain reactions, such as the cesium carbonate-promoted amidation of unactivated esters, methyl benzoate derivatives can act as substrates, and the reaction conditions are influenced by the nature of the ester. It is plausible that under specific conditions, this compound could act as a promoter or participate in a reaction, but dedicated studies are lacking.

Future Outlook and Emerging Research Frontiers for Methyl 3 Hexylamino Benzoate

The landscape of chemical synthesis and material science is continually evolving, driven by the dual needs for innovation and sustainability. For compounds like Methyl 3-(hexylamino)benzoate, a secondary aromatic amine ester, future research is poised to unlock new potential through greener manufacturing processes, computational design, novel applications, and deeper mechanistic understanding. This article explores the emerging research frontiers that are set to define the future of this and related compounds.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(hexylamino)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves esterification of 3-(hexylamino)benzoic acid with methanol under acidic catalysis. Optimization includes:

- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid for efficient ester formation.

- Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. For analogs like methyl 3-(2-chloropropan-2-yl)benzoate, halogenated intermediates require inert atmospheres to prevent decomposition .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Monitor airborne concentrations via gas chromatography if volatilized.

- Storage : Keep in amber glass containers under nitrogen at 4°C to prevent hydrolysis. Avoid contact with strong oxidizers or bases.

- Emergency measures : Provide eyewash stations and emergency showers; contaminated clothing should be laundered on-site .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm ester and hexylamino group placement (e.g., δ 3.8 ppm for methoxy, δ 1.2–1.6 ppm for hexyl chain).

- FT-IR : C=O stretch at ~1720 cm, N-H bend at ~1600 cm.

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook databases for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Dose-response analysis : Conduct MIC assays across concentrations (e.g., 1–100 µg/mL) to identify non-linear effects.

- Structural validation : Confirm compound purity (>95% via HPLC) and crystallinity (single-crystal XRD using SHELXL) to rule out impurities or polymorphism .

- Model organisms : Compare activity in Gram-positive vs. Gram-negative bacteria to assess selectivity .

Q. What strategies enhance the bioactivity of this compound through coordination chemistry?

- Metal complexation : React with Co(II) or Zn(II) salts in aqueous hydrazine (pH 5–6) to form [M(NH)(L)]·HO complexes.

- Thermal analysis : Use TGA/DSC to assess stability (decomposition >200°C).

- Bioactivity screening : Test complexes for improved antimicrobial efficacy against resistant strains .

Q. What advanced chromatographic methods assess purity in pharmaceutical-grade this compound?

Q. How do electron-withdrawing substituents affect the reactivity of this compound?

- Substituent effects : Trifluoromethoxy or cyano groups at the 3-position increase electrophilicity, accelerating nucleophilic aromatic substitution.

- Kinetic studies : Monitor reaction rates (UV-Vis or NMR) with amines or thiols.

- Comparative analysis : Contrast with methyl 3-(bromopropan-2-yl)benzoate to evaluate halogen vs. amino group impacts .

Q. What computational approaches predict the crystallographic behavior of this compound?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to compare with experimental XRD data (SHELXL-refined).

- Packing analysis : Use Mercury software to visualize H-bonding (N-H···O) and van der Waals interactions.

- Twinned data refinement : Apply SHELXD for challenging cases with pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.